molecular formula C21H15ClN2O4S B4199342 2-[3-Chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1,3-benzothiazole

2-[3-Chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1,3-benzothiazole

Cat. No.: B4199342
M. Wt: 426.9 g/mol
InChI Key: VLRXUTUVASPNLN-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a benzothiazole core substituted with various functional groups, including a chloro, methoxy, and nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Ammonia, thiols, sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

2-[3-Chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The nitro group can undergo bioreduction to form reactive intermediates that can cause oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-{3-chloro-5-methoxyphenyl}-1,3-benzothiazole: Lacks the nitrobenzyl group, resulting in different chemical properties and applications.

    2-{3-chloro-4-[(3-nitrobenzyl)oxy]phenyl}-1,3-benzothiazole:

Uniqueness

2-[3-Chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1,3-benzothiazole is unique due to the specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4S/c1-27-18-11-14(21-23-17-7-2-3-8-19(17)29-21)10-16(22)20(18)28-12-13-5-4-6-15(9-13)24(25)26/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRXUTUVASPNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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